柠檬酸钴(II)二水合物,98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

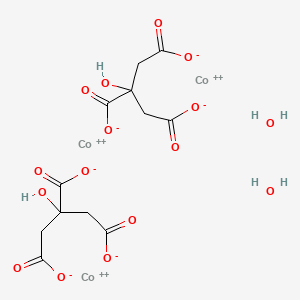

Cobalt(II) citrate dihydrate is a reddish-violet powder . It has a molecular weight of 591.03 and a molecular formula of C12H10Co3O14·2H2O . It is used for proteomics research .

Synthesis Analysis

Isothermal titration calorimetry has been used to determine the stoichiometry, formation constants, and thermodynamic parameters (Δ G o, Δ H, Δ S) for the formation of the citrate complexes with the Mn 2+, Co 2+, Ni 2+ and Zn 2+ ions .

Molecular Structure Analysis

The molecular structure of Cobalt(II) citrate dihydrate consists of a distorted octahedral anion with two citrate ligands fulfilling the coordination requirements of the Co (II) ion .

Chemical Reactions Analysis

Cobalt(II) citrate dihydrate forms thermodynamically stable complexes with a variety of metal ions . It also forms a complex ion, tetraisothiocyanatocobaltate (II) ion, when a concentrated solution of ammonium thiocyanate is added .

Physical And Chemical Properties Analysis

Cobalt(II) citrate dihydrate is a reddish-violet powder . It has a melting point of 150°C . The molecular weight is 591.03 and the molecular formula is C12H10Co3O14·2H2O .

科学研究应用

科学研究中钴的概述

钴 (Co) 是一种多功能元素,在各种科学领域中发挥着至关重要的作用,特别是在材料科学、催化和环境研究中。虽然科学研究中直接提到柠檬酸钴(II)二水合物的文献有限,但钴及其化合物,包括柠檬酸钴,因其独特的性质和应用而被广泛研究。

环境科学中的钴

钴是天然存在的,具有多种工业重要性。它通过自然过程和人为活动在环境中循环。了解钴的环境行为对于评估其影响和管理其在生态系统中的含量至关重要。对钴的环境化学、归宿和跨环境界面的迁移的研究提供了对其在食物链中生物放大和积累的潜力的见解。这些知识支持对钴及其化合物的风险评估和监管决策 (Gál 等人,2008)。

材料科学中的钴

包括纳米颗粒和氧化物在内的钴基材料因其在电池、催化和环境修复中的应用而备受关注。钴基纳米材料在生物医学应用中的开发展示了其在抗菌、抗癌和伤口愈合应用中的潜力。利用生物资源绿色合成这些纳米颗粒突显了向生态友好生产方法的转变,强调了钴在可持续技术中的作用 (Waris 等人,2021)。

催化中的钴

钴催化剂在费托合成中很重要,费托合成将合成气转化为碳氢化合物,为燃料生产提供了一种绿色替代方案。钴基 F-T 催化剂的最新进展阐明了粒径、表面氧化态和晶体学对催化活性的影响。这项研究有助于理解反应机理和催化剂设计,这对于提高燃料生产工艺的效率至关重要 (Qi 等人,2020)。

储能中的钴

钴基纳米材料由于其高比电容和良好的电导率,在超级电容器中发挥着关键作用。这些材料设计的创新,特别是通过形貌优化,对于改善其电化学性能和解决结构稳定性差、功率密度低等挑战至关重要。对氧化钴、氢氧化物和三元金属氧化物的探索强调了该材料在储能解决方案中的多功能性和潜力 (Yang 等人,2022)。

安全和危害

Cobalt(II) citrate dihydrate is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

作用机制

Target of Action

Cobalt(II) citrate dihydrate primarily targets the citrate ions present in various biochemical processes . Citrate ions are known to act as bioactive ligands and are implicated in a number of biochemical processes .

Mode of Action

The compound forms thermodynamically stable complexes with citrate ions . The formation of these complexes involves changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), indicating an interaction between the cobalt ions and the citrate ions .

Biochemical Pathways

The formation of cobalt-citrate complexes can affect various biochemical pathways where citrate ions act as bioactive ligands . .

Pharmacokinetics

The thermodynamic stability of the cobalt-citrate complexes plays a crucial role in their biological and pharmacological activities .

Result of Action

The formation of cobalt-citrate complexes can potentially influence the biological and pharmacological activities of the compounds involved

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cobalt(II) citrate dihydrate. For instance, the formation of cobalt-citrate complexes was studied in Cacodylate, Pipes, and Mes buffer solutions with a pH of 6, at 298.15 K . The stability of these complexes can also be influenced by the ionic strength of the solution .

属性

IUPAC Name |

cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Co.2H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;;3*+2;;/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARMYQHBWIOYQT-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Co+2].[Co+2].[Co+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Co3O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;dihydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)